molecular formula C11H16N2 B1596068 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine CAS No. 67580-65-8

4-[2-(Pyrrolidin-1-yl)ethyl]pyridine

Cat. No. B1596068
CAS RN: 67580-65-8
M. Wt: 176.26 g/mol
InChI Key: GNJYGFKCUMGKOY-UHFFFAOYSA-N
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Description

“4-[2-(Pyrrolidin-1-yl)ethyl]pyridine” is a chemical compound with the molecular formula C11H16N2 . It consists of a pyrrolidine ring attached to a pyridine ring via an ethyl bridge .


Molecular Structure Analysis

The molecular structure of “4-[2-(Pyrrolidin-1-yl)ethyl]pyridine” is characterized by a pyrrolidine ring attached to a pyridine ring via an ethyl bridge . The InChI code for this compound is “InChI=1S/C11H16N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h3-4,6-7H,1-2,5,8-10H2” and the SMILES representation is "C(CC1=CC=NC=C1)N2CCCC2" .

Scientific Research Applications

Drug Discovery

The compound “4-[2-(Pyrrolidin-1-yl)ethyl]pyridine” contains a pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Antimicrobial and Antiviral Activities

Pyridine compounds, including “4-[2-(Pyrrolidin-1-yl)ethyl]pyridine”, have been noted for their therapeutic properties, such as antimicrobial and antiviral activities . The presence of the pyridine nucleus, along with one or more heterocycles, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .

Synthesis of Small Molecule Ligands

“4-[2-(Pyrrolidin-1-yl)ethyl]pyridine” can be used as a reactant for the synthesis of small molecule ligands of methyl-lysine binding proteins . These proteins play a crucial role in the regulation of gene expression.

Restoration of E-cadherin Expression

This compound can also be used to synthesize small molecules that restore E-cadherin expression and reduce invasion in colorectal carcinoma cells . E-cadherin is a protein that helps cells stick together, and its loss is often associated with cancer progression.

Inhibition of Polo-like Kinase 1

“4-[2-(Pyrrolidin-1-yl)ethyl]pyridine” can be used to synthesize selective Polo-like kinase 1 inhibitors . Polo-like kinase 1 is a protein that plays a key role in cell division and growth, and its inhibition can be used to treat cancer.

Regulation of Plasma Glucose Levels

Compounds containing a pyrrolidine ring, such as “4-[2-(Pyrrolidin-1-yl)ethyl]pyridine”, have been found to have effects on plasma glucose levels . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .

Future Directions

Pyrrolidine derivatives, such as “4-[2-(Pyrrolidin-1-yl)ethyl]pyridine”, have been widely used in drug discovery due to their versatility . They are often used as scaffolds for the development of novel biologically active compounds . Therefore, future research could focus on exploring the potential of “4-[2-(Pyrrolidin-1-yl)ethyl]pyridine” and its derivatives in the development of new therapeutic agents.

properties

IUPAC Name

4-(2-pyrrolidin-1-ylethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h3-4,6-7H,1-2,5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJYGFKCUMGKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285782
Record name 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Pyrrolidin-1-yl)ethyl]pyridine

CAS RN

67580-65-8
Record name MLS000737070
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Record name 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-PYRROLIDINOETHYL)PYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 4-[2-(1-Pyrrolidinyl)ethyl]pyridine
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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